molecular formula C9H13ClN2O B1488289 3-chloro-1-isopentylpyrazin-2(1H)-one CAS No. 1592766-58-9

3-chloro-1-isopentylpyrazin-2(1H)-one

Cat. No. B1488289
CAS RN: 1592766-58-9
M. Wt: 200.66 g/mol
InChI Key: GNSAJSUKKLYKCJ-UHFFFAOYSA-N
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Description

3-Chloro-1-isopentylpyrazin-2(1H)-one (3-CIP) is a synthetic compound that has recently been found to have a number of potential applications in scientific research. 3-CIP belongs to the class of compounds known as pyrazinones, which are characterized by a cyclic structure with three nitrogen atoms and one oxygen atom. 3-CIP has been identified as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response in humans. In addition, 3-CIP has been explored for its potential use as an antioxidant, antimicrobial, and anti-cancer agent.

Scientific Research Applications

Comprehensive Analysis of 3-Chloro-1-isopentylpyrazin-2(1H)-one

While there is limited specific information available on “3-chloro-1-isopentylpyrazin-2(1H)-one”, we can infer potential applications based on the known activities of pyrazinone derivatives and related compounds. Below are six potential applications categorized into separate fields:

Antimicrobial Activity: Pyrazinone derivatives have been studied for their antimicrobial properties, which include fighting against bacteria, fungi, and viruses. The chloro and alkyl groups present in “3-chloro-1-isopentylpyrazin-2(1H)-one” could potentially enhance these properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects: Some pyrazinone derivatives are known to possess anti-inflammatory and analgesic effects. Given this, “3-chloro-1-isopentylpyrazin-2(1H)-one” might be explored for its efficacy in reducing inflammation and pain relief .

Antitumor Potential: The structural features of pyrazinones have been associated with antitumor activities. Research into “3-chloro-1-isopentylpyrazin-2(1H)-one” could uncover its potential as a chemotherapeutic agent, possibly targeting specific cancer cells .

Anticonvulsant Activity: Pyrazinones have also been investigated for their anticonvulsant activity. The unique structure of “3-chloro-1-isopentylpyrazin-2(1H)-one” may contribute to new developments in epilepsy treatment or other seizure-related disorders .

Technical Applications: Beyond medicinal uses, pyrazine derivatives have found applications in various technical fields such as dyes, electroluminescent materials, organic semiconductors, and ligands in coordination chemistry. The specific properties of “3-chloro-1-isopentylpyrazin-2(1H)-one” could be valuable in these areas .

Kinase Inhibition: Some pyrrolopyrazine derivatives have shown activity in kinase inhibition, which is crucial in regulating cellular functions. Investigating “3-chloro-1-isopentylpyrazin-2(1H)-one” for similar activities could lead to new treatments for diseases where kinase regulation is a factor .

properties

IUPAC Name

3-chloro-1-(3-methylbutyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-7(2)3-5-12-6-4-11-8(10)9(12)13/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSAJSUKKLYKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CN=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-isopentylpyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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